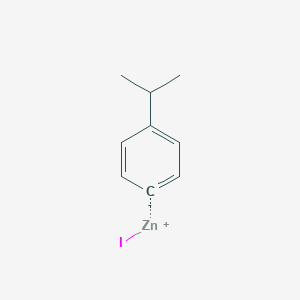

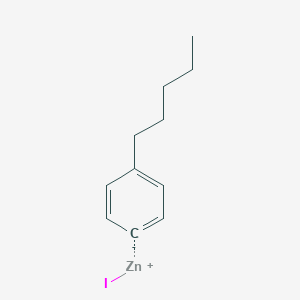

4-Iso-propylphenylzinc iodide

Descripción general

Descripción

4-Iso-propylphenylzinc iodide is a chemical compound with the molecular formula C9H11IZn . It is provided by Alfa Chemistry Materials .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 311.48 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Reactions

Aminating Reagents : 4-Iso-propylphenylzinc iodide can be a potential candidate for studies related to aromatic amination. A reagent like 1,1,1-Trimethylhydrazinium iodide has been utilized for vicarious nucleophilic substitution amination, indicating a similar potential for this compound in such reactions (Pagoria, Mitchell, & Schmidt, 1996).

Photodissociation Studies : The behavior of aryl halides under photodissociation, which includes compounds like 4-iodobiphenyl, can be a reference point for understanding the photodissociation properties of this compound (Dzvonik, Yang, & Bersohn, 1974).

Iodocyclization Reactions : The synthesis of 4-Iodophosphaisocoumarins through iodocyclization is a relevant study, suggesting the potential use of this compound in similar cyclization reactions (Peng & Ding, 2004).

Biochemical Applications

Fluorescence Quenching in Proteins : Research on the effect of iodide on tryptophyl fluorescence in proteins can be extrapolated to explore the interaction of this compound with protein structures (Lehrer, 1971).

Flow Cytometry : The use of iodide compounds in flow cytometry for DNA content estimation, as seen with propidium iodide, suggests potential applications of this compound in similar cytometric studies (Doležel, Sgorbati, & Lucretti, 1992).

Analytical Chemistry Applications

Trace Level Determination : The determination of iodide in various matrices via techniques like gas chromatography-mass spectrometry implies the feasibility of using this compound in trace analysis (Shin, Oh-Shin, Kim, & Ryu, 1996).

Derivatization Reagents : this compound might be applicable as a derivatizing agent in electrospray ionization tandem mass spectrometry, similar to the use of 4-hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (Johnson, 2007).

Environmental and Health Research

- Biogeochemical Cycling Studies : The complex cycling of iodine in the environment, including various iodine species like iodide and iodate, indicates a potential area for studying the environmental impact and behavior of this compound (Hu, Zhao, Moran, & Seaman, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

iodozinc(1+);propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.HI.Zn/c1-8(2)9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAGDQSVMJNYFJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=[C-]C=C1.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

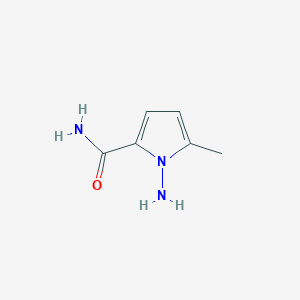

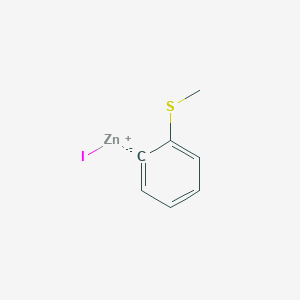

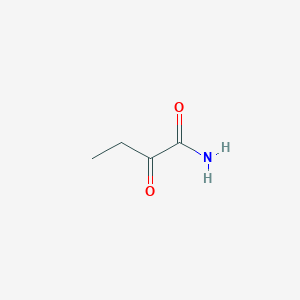

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

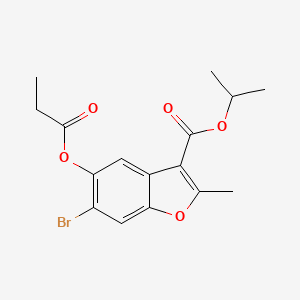

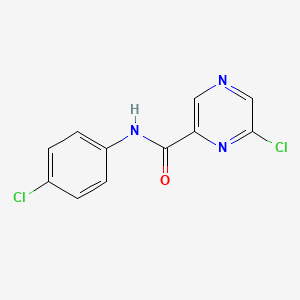

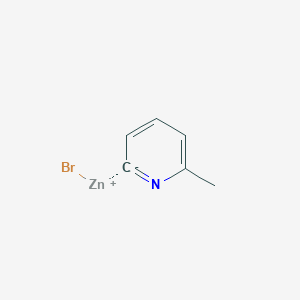

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B3258735.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3258745.png)

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7-nitroisoquinolin-1-yl)carbamate](/img/structure/B3258832.png)

![Tert-butyl N-(7-aminoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B3258838.png)